molecular formula C8H7ClN4O B176465 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 119448-28-1

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No.: B176465
CAS No.: 119448-28-1
M. Wt: 210.62 g/mol
InChI Key: IUCNOGHXJSSDJV-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound with the molecular formula C8H7ClN4O It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Starting Material: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Conditions: Reflux

The reaction yields this compound as a solid product, which can be purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
  • Ethylimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNOGHXJSSDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191809
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119448-28-1
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119448-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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